2-(6-Aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate
Overview
Description
2-(6-Aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate is a chemical compound with the molecular formula C12H13NO6S2 and a molecular weight of 331.36 g/mol . This compound is known for its unique structure, which includes an ethanol group attached to a naphthalene ring with an amino group and a sulfonyl hydrogen sulfate group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate typically involves the reaction of 6-amino-2-naphthalenesulfonic acid with ethanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the sulfonyl hydrogen sulfate group .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(6-Aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **Ethanol-2-[(6-amino-2-naphthalenyl)-sulfonyl]-hydrogen sulfate ethyl ester
- **Ethanol-2-[(6-amino-2-naphthalenyl)-sulfonyl]-hydrogen sulfate methyl ester
- **Ethanol-2-[(6-amino-2-naphthalenyl)-sulfonyl]-hydrogen sulfate propyl ester
Uniqueness
2-(6-Aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(6-aminonaphthalen-2-yl)sulfonylethyl hydrogen sulfate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S2/c13-11-3-1-10-8-12(4-2-9(10)7-11)20(14,15)6-5-19-21(16,17)18/h1-4,7-8H,5-6,13H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYUZNPPOBEWGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)O)C=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477225 | |
Record name | Ethanol-2-[(6-amino-2-napthalenyl)-sulfonyl]-hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62158-71-8 | |
Record name | Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-, 1-(hydrogen sulfate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62158-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol-2-[(6-amino-2-napthalenyl)-sulfonyl]-hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-, 1-(hydrogen sulfate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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